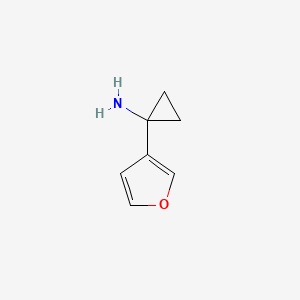
1-(furan-3-yl)cyclopropan-1-amine
概要
説明
1-(furan-3-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a furan derivative followed by amination. One common method is the reaction of furan-3-carboxaldehyde with diazomethane to form a cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 1-(furan-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
1-(furan-3-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(furan-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(Furan-2-yl)cyclopropanamine: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-yl)cyclopropanamine: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)cyclopropanamine: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(furan-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The specific positioning of the furan ring at the 3-position also influences its reactivity and interactions with other molecules.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
1-(furan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 |
InChIキー |
VJMVHBXQPOWTTG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=COC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














